

2-fluoropropane vs 1-fluoropropane reactivity

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Compound Focus: 2-Fluoropropane

CAS No.: 420-26-8

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Property and Structural Comparison

The core difference between these isomers lies in their structure, which dictates their physical properties and expected chemical behavior. The table below summarizes their basic characteristics:

Property	1-Fluoropropane	2-Fluoropropane
IUPAC Name	1-fluoropropane	2-fluoropropane
Common Name	n-propyl fluoride	isopropyl fluoride
CAS Number	460-13-9 [1]	420-26-8 [2]
Molecular Formula	C ₃ H ₇ F [1]	C ₃ H ₇ F [2]
Boiling Point	Information missing	-10°C [2]
Density	Information missing	0.969 g/cm ³ [2]
Structural Type	Primary alkyl fluoride	Secondary alkyl fluoride
¹ H NMR Key Shift	4.30 ppm (triplet, -CH ₂ F) [1]	Information missing

Property	1-Fluoropropane	2-Fluoropropane
Conformational Stability	Gauche form more stable (76% at ambient temp) [3]	Information missing

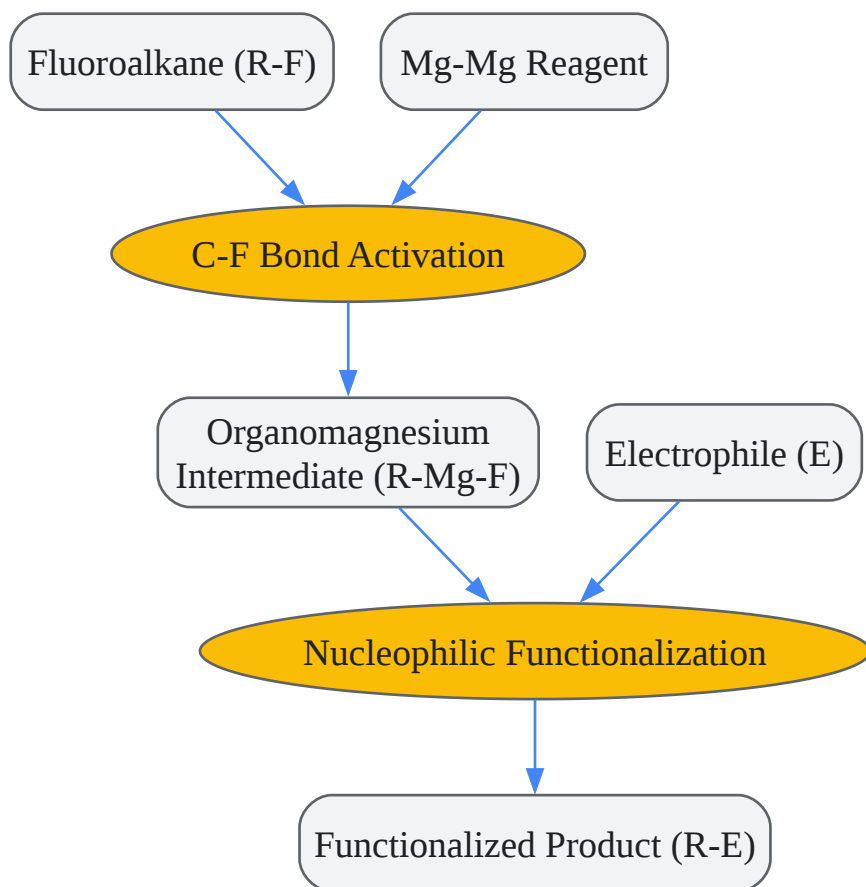
A key structural insight for **1-fluoropropane** is that it exists as a mixture of conformers, with the **gauche form being more stable than the trans form** by approximately 1.2 kJ/mol, with an estimated 76% of the molecules in the gauche conformation at ambient temperature [3].

Reactivity and Experimental Context

The search results do not provide a direct, experimental comparison of the two isomers' reactivity. However, general chemical principles and one specific study provide some context.

- **General Reactivity in C-F Bond Activation:** Alkyl fluorides are generally unreactive, but a 2018 study demonstrated that **sp³ C–F bonds in all primary (1°), secondary (2°), and tertiary (3°) fluoroalkanes can be activated** using a low-valent Mg–Mg reagent [4]. This reaction works on the C-F bond in **1-fluorohexane (a primary fluoride, analogous to 1-fluoropropane)** and also tolerates **secondary alkyl fluorides (the same class as 2-fluoropropane)** [4].
- **Synthetic Utility:** The organomagnesium compounds generated from this C-F activation can be functionalized with various electrophiles (e.g., boron, silicon, tin reagents), enabling a net conversion of a C–F bond into a C–B, C–Si, C–Sn, or even a new C–C bond [4].

The diagram below illustrates the general experimental workflow for this type of C-F bond activation and functionalization, as described in the research.



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Detailed Experimental Protocol

The following methodology is adapted from the research on C–F bond activation using a dimagnesium(I) reagent [4].

- **Reaction Setup:**

- Conduct all operations under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
- Prepare a **0.02 M solution of the β -diketiminato dimagnesium(I) reagent (1a) in anhydrous benzene (C_6D_6)**.
- Add **1.1 equivalents of the fluoroalkane substrate** (e.g., 1-fluoropropane or **2-fluoropropane**) to the solution.

- **Reaction Conditions:**

- Heat the reaction mixture to **80°C** with stirring.
- Monitor the reaction progress by **1H NMR spectroscopy**.

- The reaction is typically complete within **1 hour**, indicated by the consumption of the Mg–Mg reagent and the formation of new organomagnesium species.
- **Analysis and Functionalization:**
 - Characterize the resulting organomagnesium intermediate (e.g., **2a** for a hexyl chain) by NMR. A key signature is a **high-field triplet in the ¹H NMR spectrum** for the -CH₂- group adjacent to magnesium.
 - To functionalize, add an electrophile (e.g., **HBpin, B₂pin₂, H₃SiPh, ClSnBu₃, or perfluoroarenes** for C-C coupling) directly to the reaction mixture containing the organomagnesium intermediate.
 - After workup, isolate and purify the final functionalized product (e.g., alkyl borane, silane, or cross-coupled hydrocarbon) using standard techniques like chromatography or distillation. Yields are often >80% over the two steps for primary fluorides [4].

Key Implications for Research

- **Reactivity Difference:** While the specific study confirms that both primary and secondary C-F bonds can be activated, the **reaction rates and yields are likely to differ**. Secondary alkyl fluorides might present more steric hindrance, potentially leading to slower reaction rates or the need for modified reagents, as was the case for a tertiary fluoride (1-fluoroadamantane) [4].
- **Handling and Stability:** **2-fluoropropane (isopropyl fluoride)** is highly flammable and should be handled with care [2]. The conformational flexibility of **1-fluoropropane** could influence its interaction with enzyme active sites or catalytic systems in drug development contexts [3].

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References

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4. of Fluoroalkanes with Mg Mg Bonds: Scope... Reactions [pmc.ncbi.nlm.nih.gov]

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